Sinefungin

Descripción general

Descripción

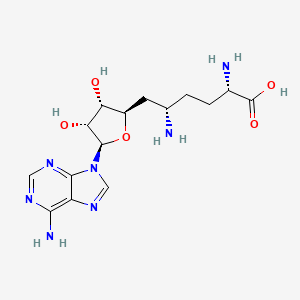

Sinefungin es un análogo de nucleósido natural de la S-adenosilmetionina. Es un compuesto sólido que pertenece a los nucleósidos de purina y análogos, que son compuestos que comprenden una base de purina unida a un azúcar . This compound es conocido por sus actividades antifúngicas, antivirales y antiparasitarias . Se aisló por primera vez de cultivos de Streptomyces griseolus y Streptomyces incarnatus .

Mecanismo De Acción

Sinefungin ejerce sus efectos inhibiendo competitivamente las enzimas metiltransferasas dependientes de S-adenosilmetionina . Esta inhibición conduce a la interrupción de la síntesis de ARN y ADN, afectando el crecimiento y la proliferación de diversos microorganismos . Los objetivos moleculares de la this compound incluyen la metiltransferasa de modificación TaqI, la N-6-metiltransferasa de adenina de ARNr y la metiltransferasa de modificación RsrI .

Análisis Bioquímico

Biochemical Properties

Sinefungin competitively inhibits SAM-dependent methyltransferase . The proteins that this compound targets include RdmB, modification methylase TaqI, rRNA (adenine-N6-)-methyltransferase, and modification methylase RsrI . These interactions are crucial for its role in biochemical reactions.

Cellular Effects

This compound has been shown to impair pathogenic traits of Candida albicans, including hyphal lengthening, biofilm formation, and adhesion to human epithelial cell lines . It does this without adversely affecting human cells, making it a potential avenue for therapeutic intervention .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition or activation . It is structurally similar to SAM and competitively inhibits SAM-dependent methyltransferase . This inhibition leads to an interference with RNA/DNA synthesis .

Dosage Effects in Animal Models

While this compound has shown potent antiparasitic activity in vitro and in vivo, its severe toxic side effects observed in dogs and goats have limited its use as a drug candidate in humans

Metabolic Pathways

This compound is involved in various metabolic pathways due to its structural similarity to SAM . It interacts with enzymes such as methyltransferases , which could affect metabolic flux or metabolite levels

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Sinefungin se puede sintetizar mediante varios métodos, incluida la síntesis química y la biosíntesis. La síntesis química implica el acoplamiento de un residuo de ornitina al extremo 5′ de la adenosina mediante un enlace carbono-carbono . Las condiciones de reacción generalmente implican el uso de grupos protectores y reactivos específicos para garantizar la formación selectiva del producto deseado.

Métodos de Producción Industrial: La producción industrial de this compound a menudo se basa en la fermentación de especies de Streptomyces. La vía biosintética implica maquinarias enzimáticas complejas codificadas dentro de grupos de genes en el genoma de estos microorganismos . Se emplean la manipulación genética y la ingeniería metabólica para mejorar el rendimiento y la diversificación estructural de la this compound .

Análisis De Reacciones Químicas

Tipos de Reacciones: Sinefungin experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la this compound.

Sustitución: this compound puede experimentar reacciones de sustitución donde átomos o grupos específicos se reemplazan por otros.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según el producto deseado y la reacción específica que se lleva a cabo.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound que conservan su estructura central pero tienen grupos funcionales modificados, lo que mejora su actividad biológica y especificidad .

Aplicaciones Científicas De Investigación

Sinefungin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Comparación Con Compuestos Similares

Sinefungin es estructuralmente similar a la S-adenosilmetionina y la S-adenosil-homocisteína . Su capacidad única para inhibir una amplia gama de enzimas metiltransferasas lo diferencia de estos compuestos. Otros compuestos similares incluyen:

S-adenosilmetionina: Un donante de metilo clave en varios procesos biológicos.

S-adenosil-homocisteína: Un subproducto de las reacciones de metilación que puede inhibir las metiltransferasas.

Adenosil-ornitina: Otro análogo de nucleósido con actividades biológicas similares.

La actividad de amplio espectro de la this compound y su potencial como agente terapéutico la convierten en un compuesto único y valioso en la investigación científica y las aplicaciones industriales.

Propiedades

IUPAC Name |

(2S,5S)-2,5-diamino-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N7O5/c16-6(1-2-7(17)15(25)26)3-8-10(23)11(24)14(27-8)22-5-21-9-12(18)19-4-20-13(9)22/h4-8,10-11,14,23-24H,1-3,16-17H2,(H,25,26)(H2,18,19,20)/t6-,7-,8+,10+,11+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXOHSDXUQEUSF-YECHIGJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(CCC(C(=O)O)N)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C[C@H](CC[C@@H](C(=O)O)N)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207689 | |

| Record name | Sinefungin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58944-73-3 | |

| Record name | Sinefungin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58944-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinefungin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058944733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinefungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sinefungin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sinefungin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINEFUNGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2U467CIIL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Sinefungin?

A1: this compound acts as a potent inhibitor of S-adenosylmethionine (AdoMet)-dependent methyltransferases (MTases). [, , ] It competitively binds to the AdoMet-binding site of these enzymes, disrupting crucial methylation reactions. [, ]

Q2: What are the downstream consequences of this compound inhibiting methyltransferases?

A2: Inhibition of methyltransferases by this compound leads to a wide range of effects, including:

- Disruption of vital cellular processes such as DNA replication, transcription, and translation. [, ]

- Inhibition of mRNA cap methylation, crucial for mRNA stability and translation. []

- Alterations in sterol biosynthesis, affecting membrane integrity and cell growth in certain organisms. [, ]

- Disruption of polyamine biosynthesis, essential for cell growth and proliferation. []

Q3: Is there evidence of a specific methylation pathway targeted by this compound in Leishmania parasites?

A3: While this compound effectively inhibits Leishmania growth, research suggests its primary mode of action is not solely through disrupting sterol biosynthesis at the 24-transmethylation step. [] Genome-wide analysis suggests potential targets include AdoMet synthetase, mRNA cap methyltransferase, and protein methyltransferases. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C15H23N7O5S and a molecular weight of 401.44 g/mol. [, ]

Q5: Are there any spectroscopic data available for characterizing this compound?

A5: Various spectroscopic techniques have been employed to characterize this compound and its interactions:

- Circular Dichroism (CD) spectroscopy: Reveals conformational changes in methyltransferases upon this compound binding. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides insights into the structural and dynamic changes in methyltransferases upon this compound binding. []

- X-ray crystallography: Reveals the binding mode of this compound within the active site of methyltransferases. []

Q6: Is there information available regarding this compound's stability under various conditions?

A6: While specific data on this compound's stability across various conditions is limited in the provided literature, research highlights its susceptibility to degradation within biological systems. [] Further investigations are needed to comprehensively assess its stability under different storage conditions, pH ranges, and temperatures.

Q7: Does this compound possess any inherent catalytic properties?

A7: this compound does not possess inherent catalytic properties. It functions as a competitive inhibitor of methyltransferases, blocking their enzymatic activity rather than catalyzing reactions. [, , ]

Q8: Have computational methods been employed to study this compound and its interactions?

A8: Yes, computational studies have played a crucial role in understanding this compound:

- Molecular docking: Used to predict the binding mode and affinity of this compound to methyltransferases. [, ]

- Molecular dynamics simulations: Provide insights into the dynamic interactions between this compound and methyltransferases. [, ]

- Quantitative structure-activity relationship (QSAR) studies: Aim to establish correlations between this compound's structure and its biological activity. []

Q9: How do structural modifications of this compound affect its activity?

A9: Research on this compound analogues reveals crucial structural features for its activity:

- Adenine moiety: Replacing adenine with uracil or dihydrouracil significantly reduces antileishmanial activity and affinity for protein methyltransferases. []

- Amino and carboxyl groups: The presence of both terminal amino and carboxyl groups at the 9' position is crucial for antileishmanial activity. []

- C-6' stereochemistry: The C-6' epimer of this compound exhibits reduced in vitro activity compared to the natural compound, suggesting the importance of stereochemistry for target binding. []

- Ornithine moiety modifications: Specific alterations within the ornithine portion can retain inhibitory activity against RNA methyltransferases in Streptomyces. []

Q10: What is the evidence for this compound's efficacy against various pathogens?

A10: this compound demonstrates potent in vitro and in vivo activity against a range of organisms:

- Protozoa: Exhibits potent activity against various Leishmania species, both in vitro and in vivo. [, , , , ] Also shows activity against Trypanosoma species, but its therapeutic potential is limited by toxicity. [, , ]

- Fungi: Inhibits the growth of Candida albicans, impacting its morphology, biofilm formation, and adhesion to human epithelial cells, suggesting potential as an antifungal agent. []

- Cryptosporidium parvum: Shows promising curative and preventive activity in immunosuppressed rat models of cryptosporidiosis, highlighting its potential for treating this opportunistic infection. [, ]

Q11: What are the known mechanisms of resistance to this compound?

A11: Research has identified several mechanisms contributing to this compound resistance:

- Mutations in AdoMet transporter (AdoMetT1): Loss-of-function mutations in AdoMetT1, responsible for AdoMet uptake, are linked to resistance in Leishmania. [, ]

- Overexpression of AdoMet synthetase (METK): Increased METK levels can counteract this compound's inhibitory effects by boosting AdoMet production. [, ]

- Elevated expression of mRNA cap guanine-N7 methyltransferase (CMT1): Overexpression of CMT1, a key target of this compound, can confer resistance. [, ]

Q12: What is known about the toxicity profile of this compound?

A12: While this compound exhibits potent antiparasitic activity, concerns regarding its toxicity profile have been raised:

- Nephrotoxicity: this compound can induce nephrotoxicity, particularly at higher doses, as evidenced by elevated serum urea levels and histopathological changes in animal models. [] This toxicity limits its therapeutic use against Trypanosoma infections.

- General toxicity: High doses of this compound can lead to increased mortality and adverse effects on growth and development in insects, potentially due to widespread methyltransferase inhibition. []

Q13: What strategies are being explored to improve this compound's delivery to specific targets?

A15: While the provided literature mainly focuses on this compound's fundamental mechanisms and activity, research on drug delivery systems like this compound-loaded PLGA nanoparticles indicates ongoing efforts to improve its targeting and therapeutic efficacy. [] Further exploration of targeted drug delivery approaches is crucial to enhance its therapeutic potential while minimizing off-target effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.